
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride, also known as MPTT, is a chemical compound that has been studied for its potential applications in scientific research. MPTT is a thiadiazole derivative that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitubercular and Antifungal Activity
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole derivatives have been explored for their potential antitubercular and antifungal activities. Studies have demonstrated that certain derivatives within this chemical class display significant activity against tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and characterized using various techniques like IR, NMR, and single-crystal X-ray data. These methods provide valuable insights into the molecular and crystalline structure, which is crucial for understanding their biological activities and potential applications (Dani et al., 2013).
Role in Conformational Properties
Research has also focused on the compound's role in influencing the conformational properties of related molecular species. For instance, studies have examined the impact of intramolecular hydrogen bonding within the thiadiazol-pyrrolidin-2-ol group on the molecule's stability and behavior (Laurella & Erben, 2016).
Anticancer Activity
In addition to antimicrobial properties, some derivatives of this compound have shown promising anticancer activities. These derivatives have been tested against various cancer cell lines, exhibiting significant inhibitory effects. The compound's potential as an anticancer agent opens avenues for further research in oncology (Abouzied et al., 2022).
Anti-Inflammatory and Analgesic Potential
The compound's derivatives have been evaluated for their anti-inflammatory and analgesic activities. Certain derivatives showed potent activity compared to standard drugs, indicating their potential use in treating inflammation and pain (Kothamunireddy & Galla, 2021).
Chemical Synthesis Methods
Studies have also delved into the methods of synthesizing thiadiazole derivatives, exploring various chemical pathways and conditions to optimize the synthesis process. This research is fundamental for the large-scale production and practical application of these compounds (Takikawa et al., 1985).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of various thiadiazole derivatives, including this compound, have been extensively studied. These derivatives have shown significant activity against various pathogens and cancer cells, highlighting their potential as therapeutic agents (Qin et al., 2020).
Propiedades
IUPAC Name |
2-methyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2.2ClH/c1-6-10-11-8(13-6)12-5-7-3-2-4-9-7;;/h7,9H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMCCXPAOKKLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


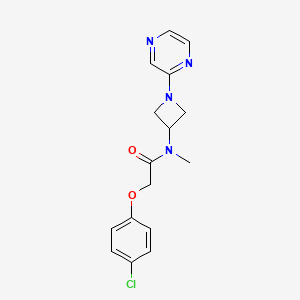
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2372878.png)
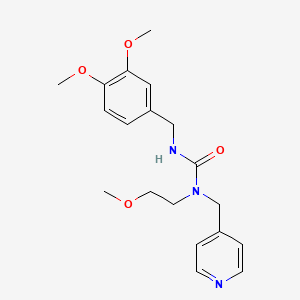
![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)

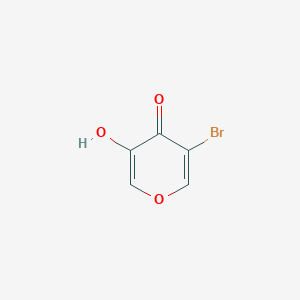
![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)
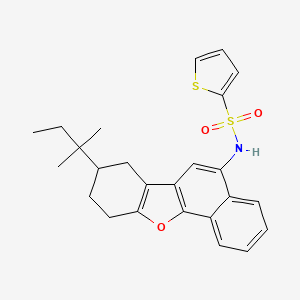
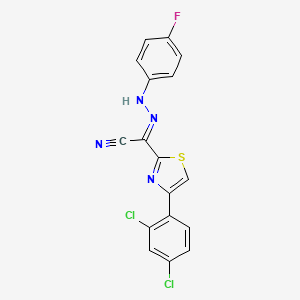
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)
